molecular formula C8H15ClN2O B7929902 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Cat. No.: B7929902
M. Wt: 190.67 g/mol
InChI Key: SPRSPANAFSDEFK-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the acetamide moiety and a pyrrolidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(1-methyl-pyrrolidin-2-ylmethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction conditions and to enhance yield. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various types of chemical reactions including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include various substituted acetamides depending on the nucleophile used.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of amides with biological targets such as enzymes and receptors.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The pyrrolidine ring enhances the compound’s binding affinity and specificity towards its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-pyrrolidinylmethyl)-acetamide
  • 2-Chloro-N-(1-ethyl-pyrrolidin-2-ylmethyl)-acetamide
  • 2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

Uniqueness

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to the presence of the 1-methyl-pyrrolidine moiety, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-3-7(11)6-10-8(12)5-9/h7H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRSPANAFSDEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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